![molecular formula C14H21N5O2 B2456586 N-(2-(dimethylamino)ethyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1207001-73-7](/img/structure/B2456586.png)
N-(2-(dimethylamino)ethyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazolopyridine derivative with an amide group attached. Pyrazolopyridines are a class of compounds that have been studied for their potential biological activities . The presence of the dimethylaminoethyl group suggests that this compound might have some interesting chemical properties, such as the ability to form salts or act as a base.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazolopyridine core, followed by the introduction of the isopropyl and dimethylaminoethyl groups. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazolopyridine core, with the isopropyl group attached to one of the carbon atoms and the dimethylaminoethyl group attached via an amide linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect its solubility and reactivity .Scientific Research Applications
- PDMAEMA is a water-soluble polymer with a positive charge. It can form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA. Researchers often use PDMAEMA and its copolymers for gene delivery .
- In recent work, an amphiphilic block copolymer containing PDMAEMA side chains was modified using efficient “click” chemistry. The resulting cationic amphiphilic copolymer self-assembled into nanosized micelles. These micelles were loaded with the antioxidant, anti-inflammatory, and anticancer drug quercetin. Additionally, they formed micelleplexes with DNA, showing potential as drug delivery systems .
- Brannigan et al. synthesized a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride for ocular drug delivery. PDMAEMA interacts with the mucosal gel layer of mucosal membranes, making it suitable for ocular applications .
- Thermosensitive and crosslinked PDMAEMA nanogels have been explored as drug delivery systems for anticancer agents. For instance, they were used to deliver doxorubicin .
- PDMAEMA-based micelleplexes, formed through electrostatic interactions with DNA, allow simultaneous delivery of both nucleic acids and drugs. These multifunctional nanocarriers hold promise for combined therapies .
- PDMAEMA derivatives have been used as model substrates in the preparation of chelate carbenes via cyclometalation reactions .
- PDMAEMA can be crosslinked with other polymers to create interpenetrating networks. For example, it has been used alongside sodium alginate to form hydrogels with potential applications in drug delivery .
Drug Delivery Systems
Ocular Drug Delivery
Anticancer Therapy
Polymer Nanocarriers for Simultaneous DNA and Drug Codelivery
Chelate Carbene Synthesis
Interpenetrating Networks Hydrogels
Mechanism of Action
Target of Action
Similar compounds such as n-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been used as one-component free radical photoinitiators .
Mode of Action
Similar compounds have been shown to initiate free radical polymerization of acrylates under led at 405 nm .
Biochemical Pathways
Similar compounds have been shown to be involved in the photopolymerization process .
Pharmacokinetics
Similar compounds such as n-[2-(dimethylamino)ethyl]acridine-4-carboxamide have been shown to be rapidly and extensively metabolized with major urinary metabolites .
Result of Action
Similar compounds have been shown to stimulate the formation of complexes at low concentrations but inhibit formation at high concentrations .
Action Environment
Similar compounds have been shown to initiate the free radical polymerization of acrylates under specific light conditions .
Future Directions
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-oxo-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-9(2)19-7-10(13(20)15-5-6-18(3)4)12-11(8-19)14(21)17-16-12/h7-9H,5-6H2,1-4H3,(H,15,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBNYZNTKGYCSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.